1-[(E)-2-(4-chlorophenyl)ethenyl]-3,5-dimethoxybenzene
Overview
Description
PDM 11 is a derivative of the antioxidant trans-resveratrol that is inactive in vitro in assays of resveratrol activity. It does not activate quinone reductase 1, inhibit quinone reductase 2, or affect nitric oxide production or quenching of free radicals. It does not interact with estrogen receptors or affect the activity of COX-1 and COX-2. PDM 11 does not affect proliferation of K562, HT-29, and HepG2 cells.
PDM-11 is a derivative of the antioxidant trans-resveratrol. PDM-11 does not activate quinone reductase, inhibit quinone reductase, or affect nitric oxide production or quenching of free radicals. PDM 11 does not affect proliferation of K562, HT-29, and HepG2 cells.
Scientific Research Applications
Electrochemistry and Spectroelectrochemistry
The electrochemistry and spectroelectrochemistry of a novel selenophene-based monomer related to “1-[(E)-2-(4-chlorophenyl)ethenyl]-3,5-dimethoxybenzene” have been explored, providing insights into the electronic properties and potential applications in electronic devices (Data et al., 2012).
Hydrogen Bonds and Molecular Networks
A study on E,E-1,4-Bis[2-(2,4,6-trimethoxyphenyl)ethenyl]-2,3,5,6-tetramethoxybenzene, a compound structurally similar to “1-[(E)-2-(4-chlorophenyl)ethenyl]-3,5-dimethoxybenzene”, reveals a complex packing consisting of CH···n(O) hydrogen bonds and −OCH3−π interactions. The study provides a deep understanding of the packing schemes of methoxy-substituted distyrylbenzenes, which are crucial for designing materials with specific optical or electronic properties (Velde et al., 2006).
Antioxidant Activity
The compound “1-[(E)-2-(4-chlorophenyl)ethenyl]-3,5-dimethoxybenzene” shares structural similarities with stilbenes that have been shown to possess potent antioxidative activity. For instance, 4-[2-(3,5-Dimethoxyphenyl)ethenyl]-1,2-benzenediol, a stilbene derivative, demonstrated significant antioxidative properties in various assays, indicating potential applications in health and medicine (Venkateswarlu et al., 2003).
properties
IUPAC Name |
1-[(E)-2-(4-chlorophenyl)ethenyl]-3,5-dimethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c1-18-15-9-13(10-16(11-15)19-2)4-3-12-5-7-14(17)8-6-12/h3-11H,1-2H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHHOTWBLKKBBT-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(E)-2-(4-chlorophenyl)ethenyl]-3,5-dimethoxybenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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